molecular formula C12H4Br2Cl2O B034779 3,4-Dibromo-1,2-dichlorodibenzofuran CAS No. 107227-55-4

3,4-Dibromo-1,2-dichlorodibenzofuran

Cat. No.: B034779
CAS No.: 107227-55-4
M. Wt: 394.9 g/mol
InChI Key: NQLNGNRQDFVTGA-UHFFFAOYSA-N
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Description

3,4-Dibromo-1,2-dichlorodibenzofuran is a polyhalogenated dibenzofuran derivative characterized by bromine and chlorine substituents at the 3,4- and 1,2-positions, respectively. Dibenzofurans are tricyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. Halogenation at specific positions significantly alters their physicochemical properties, environmental persistence, and toxicity profiles .

Properties

CAS No.

107227-55-4

Molecular Formula

C12H4Br2Cl2O

Molecular Weight

394.9 g/mol

IUPAC Name

3,4-dibromo-1,2-dichlorodibenzofuran

InChI

InChI=1S/C12H4Br2Cl2O/c13-8-9(14)12-7(10(15)11(8)16)5-3-1-2-4-6(5)17-12/h1-4H

InChI Key

NQLNGNRQDFVTGA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br

Synonyms

DIBROMO-DICHLORODIBENZOFURAN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,4-Dibromo-1,2-dichlorodibenzofuran with structurally related halogenated dibenzofurans, leveraging data from the evidence and inferred properties:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Halogen Substituents Key Properties/Notes
Dibenzofuran (parent compound) 132-64-9 C₁₂H₈O 168.19 None Baseline for comparison; low toxicity but serves as a precursor for halogenated derivatives .
1,2,3-Trichlorodibenzofuran 83636-47-9 C₁₂H₅Cl₃O 271.53 Cl at 1,2,3-positions Higher lipophilicity than parent; limited toxicity data but structurally analogous to toxic congeners .
2,3,4,7,8-Pentachlorodibenzofuran 57117-43-8 C₁₂H₃Cl₅O 340.41 Cl at 2,3,4,7,8-positions Known POP; high environmental persistence and toxicity (dioxin-like activity) .
This compound Not specified C₁₂H₅Br₂Cl₂O ~379.88 Br at 3,4-; Cl at 1,2-positions Hypothesized higher molecular weight and lower volatility than chlorinated analogs; potential for Br⋯Br interactions in crystal packing .

Key Observations:

–4 highlight such interactions in a related hexasubstituted dihydrofuran, where Br⋯Br contacts stabilize the crystal lattice . Chlorine at 1,2-positions may sterically hinder electrophilic substitution reactions compared to unsubstituted dibenzofuran .

Environmental and Toxicological Profiles: Chlorinated dibenzofurans (e.g., pentachloro derivatives) exhibit dioxin-like toxicity mediated by aryl hydrocarbon receptor (AhR) activation . Brominated analogs are less studied but may share similar mechanisms due to structural similarity.

Structural Data :

  • Bond angles and distances in halogenated dibenzofurans (e.g., C–Br ≈ 1.9 Å, C–Cl ≈ 1.7 Å) influence molecular conformation and packing. For example, –2 report bond angles of ~120° for substituted carbons in a brominated dihydrofuran, suggesting a planar furan ring .

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